molecular formula C19H21ClN2O4S2 B3601434 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide

2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide

Cat. No.: B3601434
M. Wt: 441.0 g/mol
InChI Key: ZNCXEMXJQBMDTN-UHFFFAOYSA-N
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Description

The compound “2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide” is an organic compound. It has a molecular formula of C12H15ClN2O4S .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity implied by its IUPAC name. It would include a pyrrolidine ring (a five-membered ring with nitrogen), sulfonyl and phenoxy groups, a chloro group attached to the phenyl ring, and an acetamide group attached to the phenoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the chloro group might be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl and acetamide groups, and its stability might be influenced by the presence of the chloro group .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets in a variety of ways, depending on its structure and properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in various fields, depending on its biological activity and other properties .

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S2/c1-27-15-6-4-5-14(11-15)21-19(23)13-26-18-8-7-16(12-17(18)20)28(24,25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCXEMXJQBMDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide
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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide
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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide
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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide
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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide
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2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[3-(methylthio)phenyl]acetamide

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